Cas no 5713-84-8 (2-phenyl-N-(pyridin-4-ylmethyl)ethanamine)

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine structure
5713-84-8 structure
Product Name:2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
CAS No:5713-84-8
MF:C14H16N2
MW:212.290243148804
CID:1600937
PubChem ID:3154979
Update Time:2025-11-02

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxybenzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
    • 3-quinolinecarboxylic acid, 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-, (4-methoxyphenyl)methyl ester
    • (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
    • BBL018685
    • 5713-84-8
    • SR-01000325706
    • Phenethyl-pyridin-4-ylmethyl-amine
    • (2-phenylethyl)[(pyridin-4-yl)methyl]amine
    • EN300-56199
    • (2-phenylethyl)(pyridin-4-ylmethyl)amine
    • STL115204
    • MFCD01135003
    • SR-01000325706-1
    • G42340
    • 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
    • n-(2-phenylethyl)-n-(pyridin-4-ylmethyl)amine
    • AKOS000235624
    • MDL: MFCD01135003
    • Inchi: 1S/C14H16N2/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14/h1-5,7-10,16H,6,11-12H2
    • InChI Key: ZDYQMRLEDAVDMT-UHFFFAOYSA-N
    • SMILES: N(CC1C=CN=CC=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 541.11004
  • Monoisotopic Mass: 212.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.46
  • Boiling Point: 650.7°C at 760 mmHg
  • Flash Point: 347.3°C
  • Refractive Index: 1.641
  • PSA: 94.09

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine Security Information

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322808-10mg
2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8
10mg
$ 50.00 2022-06-02
TRC
P322808-50mg
2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8
50mg
$ 185.00 2022-06-02
TRC
P322808-100mg
2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8
100mg
$ 275.00 2022-06-02
A2B Chem LLC
AV43246-10g
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 86%
10g
$2035.00 2024-04-19
Crysdot LLC
CD11102404-1g
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 97%
1g
$617 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1798826-1g
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 98%
1g
¥10969.00 2024-05-08
A2B Chem LLC
AV43246-50mg
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 86%
50mg
$124.00 2024-04-19
A2B Chem LLC
AV43246-100mg
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 86%
100mg
$166.00 2024-04-19
A2B Chem LLC
AV43246-250mg
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 86%
250mg
$223.00 2024-04-19
A2B Chem LLC
AV43246-500mg
2-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
5713-84-8 86%
500mg
$384.00 2024-04-19

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine Related Literature

Additional information on 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine

Comprehensive Overview of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine (CAS No. 5713-84-8): Properties, Applications, and Research Insights

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine (CAS No. 5713-84-8) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and biochemical research. This amine derivative combines a phenyl group with a pyridinylmethyl moiety, creating a versatile scaffold for drug discovery and material science applications. Its molecular formula, C14H16N2, and distinct aromatic features make it a valuable intermediate in synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine has surged due to their role in developing central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers frequently explore its potential as a precursor for neurotransmitter modulators, aligning with the growing interest in neurological disorders and cognitive health solutions. The compound’s pyridine ring also enhances its binding affinity to biological targets, a feature often leveraged in medicinal chemistry.

The synthesis of CAS 5713-84-8 typically involves reductive amination between 2-phenylethylamine and 4-pyridinecarboxaldehyde, followed by purification via chromatography. Its physicochemical properties—including a molecular weight of 212.29 g/mol and moderate lipophilicity—make it suitable for drug formulation studies. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity and structural integrity.

Beyond pharmaceuticals, 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine finds applications in material science, particularly in designing ligands for catalysis and metal-organic frameworks (MOFs). Its dual aromatic systems enable π-π stacking interactions, which are critical for stabilizing complex molecular architectures. This property resonates with current trends in sustainable chemistry and green synthesis, where researchers seek eco-friendly alternatives for industrial processes.

Frequently asked questions about CAS 5713-84-8 include inquiries about its solubility (soluble in organic solvents like methanol and dichloromethane), storage conditions (recommended at 2–8°C under inert atmosphere), and safety protocols (standard laboratory handling with PPE). These details reflect user concerns about practical usage and regulatory compliance, which are top priorities in academic and industrial settings.

In summary, 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine exemplifies the intersection of organic synthesis and applied research. Its adaptability across disciplines—from drug development to advanced materials—positions it as a compound of enduring relevance. As scientific communities prioritize precision medicine and nanotechnology, this molecule’s role is likely to expand, driven by its robust chemical framework and multifunctional potential.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd